Butyrospermol

Beschreibung

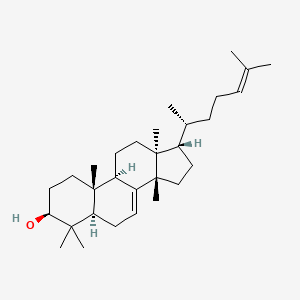

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-XGKJEQFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-28-6 | |

| Record name | Butyrospermol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROSPERMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyrospermol: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol is a tetracyclic triterpene alcohol of the euphane series, recognized for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound. The primary documented source of this compound is the nut of the shea tree (Vitellaria paradoxa), a key agricultural commodity in West and Central Africa. While also identified in other plant species, quantitative data remains largely centered on shea butter. This document details the concentration of this compound in shea butter, outlines its biosynthetic pathway, and provides a generalized experimental workflow for its extraction, isolation, and quantification.

Natural Sources and Distribution

This compound has been identified in several plant species, though its concentration is most significant and well-documented in the shea tree.

Vitellaria paradoxa (Shea Tree)

The most abundant natural source of this compound is the nut of the shea tree, Vitellaria paradoxa (formerly Butyrospermum parkii). The fat extracted from the shea nut kernel, known as shea butter, contains a significant unsaponifiable fraction, which is rich in triterpene alcohols, including this compound.

The concentration of this compound in shea butter can vary based on the geographical origin of the nuts. Shea butters from West African countries such as Nigeria, Ghana, and Ivory Coast generally exhibit higher concentrations of triterpene alcohols compared to those from East African nations like Uganda[1]. This variation is likely attributable to genetic and environmental factors.

Other Documented Sources

This compound has also been reported in other plant species, although quantitative data on its concentration in these sources is limited:

-

Xylocarpus granatum : The fruit of this mangrove species has been found to contain fatty acid esters of this compound[2].

-

Camellia sinensis (Tea Plant) : The presence of this compound has been reported in tea leaves[3].

-

Euphorbia prostrata : This medicinal plant is another reported source of this compound[4].

Further research is required to quantify the this compound content in these and other potential plant sources to assess their viability for commercial extraction.

Quantitative Data

The following table summarizes the quantitative data available for this compound content, primarily from Vitellaria paradoxa.

| Natural Source | Plant Part | Total Fat Content (% of dry weight) | Unsaponifiable Matter (% of fat) | Triterpene Alcohols (% of unsaponifiable matter) | This compound (% of triterpene alcohols) | This compound Esters (% of total triterpene esters) |

| Vitellaria paradoxa (Shea Tree) | Kernel | 30 - 54%[1][5] | 2 - 12%[1][5] | 22 - 72%[1][5] | 14.9 - 26.3% (mean 20.3%) | This compound cinnamate: 14.8% (mean)[5], this compound acetate: 5.8% (mean)[5] |

Biosynthesis of this compound

This compound, as a euphane-type triterpenoid, is synthesized via the mevalonate (MVA) pathway. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), and subsequently, the tail-to-tail condensation of two FPP molecules forms squalene.

The cyclization of 2,3-oxidosqualene, formed from the epoxidation of squalene, is a critical branching point in triterpenoid biosynthesis. In the case of euphane-type triterpenoids, this cyclization is catalyzed by an oxidosqualene cyclase (OSC), specifically a euphol synthase, to form the tetracyclic euphane skeleton. While the precise enzymatic steps leading from the resulting carbocation to this compound have not been fully elucidated, it is understood to involve a series of rearrangements and deprotonations. The pathway is analogous to the formation of other triterpenoids like euphol.

References

- 1. veeprho.com [veeprho.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolomics analysis reveals the compositional differences of shade grown tea (Camellia sinensis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical screening, antioxidant, immunomodulatory and analgesic potential of aqueous-ethanolic extracts of Euphorbia prostrata ait. and Crotalaria burhia Buch–Ham - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

An In-depth Technical Guide on the Butyrospermol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol is a tetracyclic triterpene alcohol of significant interest due to its presence in high concentrations in shea butter, derived from the nuts of the shea tree (Vitellaria paradoxa). It serves as a key precursor to a variety of bioactive compounds and contributes to the unique properties of shea butter, which is widely used in the cosmetic, food, and pharmaceutical industries. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, consolidating current knowledge for researchers, scientists, and drug development professionals. The guide details the enzymatic steps from the general isoprenoid pathway to the specific cyclization of 2,3-oxidosqualene that forms the this compound backbone. It includes a summary of quantitative data on triterpene composition in shea kernels, detailed experimental protocols for the analysis of this pathway, and visual diagrams to elucidate the metabolic route and experimental workflows.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the euphane family of triterpenes. It is a prominent bioactive compound found in the unsaponifiable fraction of shea butter, often esterified with fatty acids such as palmitic, oleic, stearic, and linoleic acids[1]. The unique chemical structure of this compound and its derivatives confers various biological activities, including anti-inflammatory and anti-tumor properties, making it a molecule of interest for drug development[2][3]. Understanding its biosynthesis is crucial for potential biotechnological production and for the quality assessment of natural products containing this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products in plants. The pathway can be broadly divided into two main stages: the formation of the universal C30 precursor, squalene, and the subsequent cyclization and modification steps.

Formation of 2,3-Oxidosqualene

The initial steps of the pathway leading to the direct precursor of this compound, 2,3-oxidosqualene, are conserved across many plant species for the synthesis of triterpenoids and sterols.

-

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids, are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[4].

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) by prenyltransferases.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive condensation reaction catalyzed by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene[5].

-

Epoxidation of Squalene: Squalene then undergoes epoxidation at the C2-C3 double bond, a reaction catalyzed by squalene epoxidase (SQE) , to yield 2,3-oxidosqualene . This molecule is the crucial branch-point intermediate for the biosynthesis of all cyclic triterpenoids and sterols in plants[5][6].

Cyclization of 2,3-Oxidosqualene to this compound

The cyclization of the linear 2,3-oxidosqualene into the complex tetracyclic structure of this compound is the key committing step in this biosynthetic pathway. This intricate reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs) [7][8][9].

The specific enzyme responsible for the formation of this compound is a This compound synthase . This enzyme directs the cyclization of 2,3-oxidosqualene through a series of protonations, ring closures, and rearrangements to yield the this compound skeleton. The cyclization mechanism for this compound proceeds via a dammarenyl cation intermediate[4][10]. While the gene encoding a specific this compound synthase from Vitellaria paradoxa has not been definitively characterized in published literature, transcriptome analyses of shea kernels have identified several candidate oxidosqualene cyclase genes that are likely involved in the biosynthesis of the rich triterpene fraction of shea butter[10].

The proposed cyclization cascade is as follows:

-

Protonation of the epoxide ring of 2,3-oxidosqualene initiates the cyclization.

-

A series of concerted ring closures forms the tetracyclic dammarenyl cation.

-

Subsequent hydride and methyl shifts, followed by deprotonation, lead to the final this compound structure.

dot

Quantitative Data on Triterpene Composition in Shea Kernels

The following tables summarize the quantitative data on the triterpene alcohol and triterpene ester composition of shea butter from various African provenances. This compound is a significant component of these fractions.

Table 1: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter

| Triterpene Alcohol | Composition Range (%) | Mean Composition (%) |

| α-Amyrin | 31.3 - 41.4 | 36.3 |

| β-Amyrin | 8.4 - 13.2 | 9.6 |

| Lupeol | 17.4 - 25.1 | 21.0 |

| This compound | 14.9 - 26.3 | 20.3 |

| ψ-Taraxasterol | 1.4 - 4.2 | 3.1 |

| Taraxasterol | 0.7 - 2.2 | 1.6 |

| Parkeol | 3.1 - 6.2 | 3.9 |

| Data adapted from Akihisa et al. (2010) |

Table 2: Triterpene Ester Composition in Shea Butter

| Triterpene Ester | Composition Range (%) | Mean Composition (%) |

| α-Amyrin Acetate | 8.9 - 18.7 | 14.1 |

| α-Amyrin Cinnamate | 19.9 - 35.5 | 29.3 |

| β-Amyrin Acetate | 2.7 - 9.3 | 4.9 |

| Lupeol Acetate | 4.5 - 10.3 | 7.2 |

| This compound Acetate | 3.4 - 10.3 | 5.8 |

| Data adapted from Akihisa et al. (2011)[11] |

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Triterpenes from Plant Material

This protocol describes a general method for the extraction and analysis of triterpenes from shea kernels, which can be adapted for other plant tissues.

Workflow Diagram:

dot

Methodology:

-

Sample Preparation: Dried plant material (e.g., shea kernels) is ground into a fine powder.

-

Extraction: The powdered material is extracted with a nonpolar solvent such as n-hexane using a Soxhlet apparatus or by maceration.

-

Saponification: The crude lipid extract is saponified by refluxing with an alcoholic potassium hydroxide solution to hydrolyze the fatty acid esters.

-

Extraction of Unsaponifiables: The unsaponifiable fraction, containing the triterpene alcohols, is extracted from the saponified mixture using a solvent like diethyl ether.

-

Quantification by HPLC-MS/MS: The triterpene alcohol fraction is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). Separation is typically achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water. Mass spectrometry is used for the identification and quantification of individual triterpenes based on their mass-to-charge ratio and fragmentation patterns[10][12].

Heterologous Expression and Functional Characterization of a Candidate this compound Synthase

This protocol outlines the steps to identify and characterize a candidate this compound synthase gene from a plant transcriptome.

Workflow Diagram:

dot

Methodology:

-

Gene Identification: Candidate oxidosqualene cyclase (OSC) genes are identified from the transcriptome data of Vitellaria paradoxa based on sequence homology to known triterpene synthases[10].

-

Gene Cloning and Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.

-

Heterologous Expression: The expression vector is transformed into the host organism, and protein expression is induced.

-

Enzyme Assay: The expressed protein is extracted, and its activity is assayed by incubating it with the substrate, 2,3-oxidosqualene, in a suitable buffer.

-

Product Analysis: The reaction products are extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. The identity of the product as this compound is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is expected to be tightly regulated at the transcriptional level. The expression of the genes encoding the enzymes of the pathway, particularly squalene synthase, squalene epoxidase, and this compound synthase, is likely to be developmentally and environmentally controlled. Transcriptome analyses of Vitellaria paradoxa at different stages of fruit development have been performed to identify genes involved in lipid biosynthesis, and similar approaches can be used to study the regulation of triterpene biosynthesis[10]. Phytohormones and environmental stresses are known to influence the expression of genes in the isoprenoid pathway and may therefore affect the production of this compound[13].

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis, with the key step being the specific cyclization of 2,3-oxidosqualene by a this compound synthase. While the complete characterization of this enzyme and its corresponding gene from Vitellaria paradoxa remains an area for further research, the availability of transcriptome data provides a clear path for its identification and functional analysis. A deeper understanding of the this compound biosynthesis pathway and its regulation will be instrumental for the metabolic engineering of microorganisms or plants to produce this valuable compound, and for the development of quality control standards for shea butter and other natural products. Future research should focus on the isolation and kinetic characterization of this compound synthase, the elucidation of its crystal structure to understand the basis of its product specificity, and the investigation of the transcriptional regulatory network that governs its production in plants.

References

- 1. Identification of genes involved in shea butter biosynthesis from Vitellaria paradoxa fruits through transcriptomics and functional heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalijbcrr.com [journalijbcrr.com]

- 6. Genomic Resources to Guide Improvement of the Shea Tree - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Assays [sigmaaldrich.com]

- 8. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of genes involved in shea butter biosynthesis from Vitellaria paradoxa fruits through transcriptomics and functional heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Shea (Vitellaria paradoxa) butter quality using screw expeller extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.bgu.ac.il [cris.bgu.ac.il]

- 13. Optimization of solvent extraction of shea butter (Vitellaria paradoxa) using response surface methodology and its characterization - PMC [pmc.ncbi.nlm.nih.gov]

Butyrospermol: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrospermol is a tetracyclic triterpene alcohol found in a variety of natural sources, most notably in the unsaponifiable fraction of shea butter, which is derived from the nut of the African shea tree, Vitellaria paradoxa (syn. Butyrospermun parkii). As a constituent of the euphane series of triterpenoids, this compound has garnered interest for its potential biological activities, including anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in various chemical and biological systems.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O | ChemSpider |

| Molecular Weight | 426.73 g/mol | PubChem[1] |

| IUPAC Name | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem[1] |

| CAS Number | 472-28-6 | ChemicalBook[2][3] |

| Synonyms | (-)-Butyrospermol, Δ⁷-Butyrospermol, 5α-Eupha-7,24-dien-3β-ol | PubChem[1] |

Experimental and Predicted Properties

| Property | Value | Notes | Source |

| Melting Point | 109-110 °C | ChemicalBook[2][3] | |

| Boiling Point | 498.3 ± 44.0 °C | Predicted | ChemicalBook[2][3] |

| Density | 0.98 ± 0.1 g/cm³ | Predicted | ChemicalBook[2][3] |

| pKa | 15.15 ± 0.70 | Predicted | ChemicalBook[2][3] |

| Solubility | Soluble in methanol | ChemicalBook[2][3] |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Data

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 3 | ~79.0 | ~3.24 | dd |

| 7 | ~117.5 | ~5.30 | m |

| 24 | ~125.2 | ~5.10 | t |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a representative compilation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (alcohol) |

| ~2960-2850 | C-H | Stretching (alkane) |

| ~1640 | C=C | Stretching (alkene) |

| ~1460 and ~1375 | C-H | Bending (alkane) |

| ~1050 | C-O | Stretching (alcohol) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the tetracyclic core and the side chain.

| m/z | Interpretation |

| 426 | [M]⁺ (Molecular Ion) |

| 411 | [M - CH₃]⁺ |

| 408 | [M - H₂O]⁺ |

| 393 | [M - H₂O - CH₃]⁺ |

| Side Chain Fragments | Various fragments corresponding to the loss of the side chain or parts thereof. |

Experimental Protocols

The isolation and purification of this compound typically involve the extraction of the unsaponifiable matter from its natural source, followed by chromatographic separation.

Isolation of this compound from Vitellaria paradoxa (Shea)

This protocol provides a general workflow for the isolation of this compound from shea butter.

-

Saponification of Shea Butter:

-

A sample of shea butter is saponified by refluxing with an ethanolic solution of potassium hydroxide (KOH). This process converts the triglycerides into glycerol and fatty acid salts (soap).

-

-

Extraction of the Unsaponifiable Matter:

-

After saponification, the mixture is diluted with water and extracted multiple times with a non-polar solvent such as n-hexane or diethyl ether. The unsaponifiable matter, including this compound, will partition into the organic phase.

-

-

Washing and Drying:

-

The combined organic extracts are washed with water to remove any remaining soap and alkali. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄).

-

-

Solvent Removal:

-

The solvent is removed from the dried organic extract under reduced pressure using a rotary evaporator to yield the crude unsaponifiable fraction.

-

-

Chromatographic Separation:

-

The crude unsaponifiable fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are combined.

-

-

Purification:

-

The combined fractions containing this compound may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

-

Characterization:

-

The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with literature values.

-

Caption: General workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory and antitumor activities. While the precise molecular mechanisms are still under investigation, its anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2.

Some studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by preventing the degradation of IκBα.[4] This leads to a reduction in the production of pro-inflammatory cytokines.

References

- 1. This compound | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 472-28-6 [amp.chemicalbook.com]

- 3. This compound | 472-28-6 [amp.chemicalbook.com]

- 4. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

Butyrospermol: A Technical Guide on Potential Biological Activities and Pharmacological Effects

Disclaimer: Scientific literature extensively details the biological activities of the short-chain fatty acid butyrate . However, specific experimental data on the triterpenoid butyrospermol is scarce. This guide synthesizes the known effects of butyrate and related triterpenoids to provide a potential, inferred framework for the biological activity of this compound, intended for researchers, scientists, and drug development professionals. All data and pathways described herein are based on studies of butyrate or other triterpenoids and should be considered as a hypothetical starting point for research on this compound.

Introduction

This compound is a tetracyclic triterpenoid alcohol, a protolimonoid, found in various plant species, including shea butter (Vitellaria paradoxa) and plants of the Euphorbia genus. Triterpenoids as a class are known for a wide range of pharmacological effects. While direct studies on this compound are limited, the well-documented activities of the structurally distinct but similarly named short-chain fatty acid, butyrate, a product of fiber fermentation in the gut, may offer some parallels in biological impact, particularly in the realms of anti-inflammatory and anti-cancer activities. This document will explore these potential activities, drawing on data from butyrate and other relevant compounds.

Potential Anti-inflammatory Activity

Butyrate is a well-established anti-inflammatory agent that primarily acts as a histone deacetylase (HDAC) inhibitor. This activity leads to the modulation of gene expression, including the downregulation of key inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[1][2][3]

-

Mechanism: Butyrate is thought to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thus blocking the transcription of target inflammatory genes.[1][3]

Downregulation of COX-2 and iNOS

Consistent with NF-κB inhibition, butyrate treatment has been shown to significantly reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.

Table 1: Hypothetical Anti-inflammatory Activity Data for this compound (based on Butyrate Studies)

| Target | Cell Line | Treatment | Effect | Reference |

|---|---|---|---|---|

| COX-2 Expression | Murine Macrophages (RAW 264.7) | Butyrate | Dose-dependent reduction | [4] |

| iNOS Expression | Murine Macrophages (RAW 264.7) | Butyrate | Dose-dependent reduction | [4] |

| Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | Butyrate | Significant decrease in LPS-induced NO |[4] |

Potential Anticancer Activity

Butyrate exhibits well-documented anticancer effects, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are also linked to its role as an HDAC inhibitor.

Induction of Apoptosis via the Mitochondrial Pathway

Butyrate can trigger the intrinsic pathway of apoptosis in cancer cells.[5] This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

-

Mechanism: Butyrate is proposed to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in programmed cell death.[5]

Cytotoxicity in Cancer Cell Lines

Table 2: Hypothetical Cytotoxicity Data for this compound (based on Butyrate Derivative Studies)

| Compound | Cell Line | IC50 (mM) | Reference |

|---|---|---|---|

| Pinostrobin butyrate | T47D (Breast Cancer) | 0.40 | [6] |

| Pinostrobin propionate | T47D (Breast Cancer) | 0.57 |[6] |

Potential Anti-Diabetic Effects

Some triterpenoids have shown promise in managing hyperglycemia. One of the mechanisms is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.

α-Glucosidase Inhibition

Inhibition of α-glucosidase in the small intestine can delay the absorption of glucose and help manage postprandial blood glucose levels. While no data exists for this compound, this is a plausible area of investigation for triterpenoids.

Table 3: Hypothetical α-Glucosidase Inhibitory Activity for this compound

| Compound | Assay | IC50 | Reference |

|---|

| this compound | α-Glucosidase Inhibition | Data Not Available | - |

Experimental Protocols

The following are generalized protocols for assays relevant to the potential biological activities of this compound. These would require optimization for the specific compound and cell lines used.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reagent: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Measurement: Read the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot for NF-κB p65

This technique is used to detect the levels of total and phosphorylated NF-κB p65.

-

Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65 and phospho-p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited in the public domain, the known pharmacological effects of the similarly named short-chain fatty acid, butyrate, and other triterpenoids provide a strong rationale for investigating its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on obtaining quantitative data for this compound in relevant in vitro and in vivo models to validate these hypotheses and elucidate its specific mechanisms of action. The experimental frameworks provided here offer a starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]

The Anti-inflammatory Properties and Mechanisms of Butyrospermol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol, a prominent triterpene found in shea butter (from the nuts of Vitellaria paradoxa), has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities and explores its putative mechanisms of action. Drawing from studies on this compound esters and other bioactive triterpenes present in shea butter, this document details the quantitative data, experimental protocols, and key signaling pathways implicated in its anti-inflammatory response. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanisms. However, chronic or dysregulated inflammation is a key pathological feature of numerous diseases. Triterpenes, a large and structurally diverse class of natural products, are recognized for their broad range of biological activities, including potent anti-inflammatory effects. This compound, along with other triterpenes such as α-amyrin, β-amyrin, and lupeol, is a major constituent of the unsaponifiable fraction of shea butter.[1] Esters of these triterpenes, particularly acetates and cinnamates, have demonstrated significant anti-inflammatory and chemopreventive properties.[2][3][4] This guide focuses on the anti-inflammatory properties of this compound, presenting available data and discussing its likely mechanisms of action based on current research.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound, primarily in its esterified forms (acetate and cinnamate), have been quantified in preclinical models. The following table summarizes the key findings from a study by Akihisa et al. (2010), which evaluated the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.

| Compound | In Vivo Model | Dose/Concentration | Endpoint | Result | Reference |

| This compound acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.75 µmol/ear | [2][3] |

| This compound cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.43 µmol/ear | [2][3] |

| Lupeol acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.20 µmol/ear | [2][3] |

| Lupeol cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.15 µmol/ear | [2][3] |

| α-Amyrin acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.22 µmol/ear | [2][3] |

| α-Amyrin cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.21 µmol/ear | [2][3] |

| β-Amyrin acetate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.21 µmol/ear | [2][3] |

| β-Amyrin cinnamate | TPA-induced inflammation in mice | ID₅₀ | Inhibition of edema | 0.19 µmol/ear | [2][3] |

| Lupeol cinnamate | Carrageenan-induced paw edema in rats | 10 mg/kg | Paw edema reduction | 35.4% (1h), 41.5% (3h), 45.5% (5h) | [3] |

Experimental Protocols

TPA-Induced Ear Inflammation in Mice

This in vivo assay is a standard model for acute inflammation and is used to evaluate the topical anti-inflammatory activity of compounds.

-

Animals: Male ICR mice (5 weeks old).

-

Procedure:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (1 µg/20 µL) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

The test compounds (triterpene esters) are dissolved in acetone and applied topically to the ear at specified doses (e.g., 0.3 µmol/ear) along with the TPA.

-

The left ear serves as a control and receives only the vehicle (acetone).

-

After a set period (e.g., 6 hours), the mice are euthanized, and circular sections (e.g., 6 mm in diameter) are punched out from both ears and weighed.

-

The extent of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.

-

The inhibitory activity is expressed as the dose at which a 50% reduction in edema is observed (ID₅₀).[2][3]

-

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds administered systemically.

-

Animals: Male Wistar rats.

-

Procedure:

-

The test compound (e.g., lupeol cinnamate) is administered orally at a specific dose (e.g., 10 mg/kg).

-

After a predetermined time (e.g., 1 hour), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[3][5]

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 3, and 5 hours) using a plethysmometer.

-

The percentage of inflammation inhibition is calculated by comparing the increase in paw volume in the treated group with that of a control group that received only the vehicle and carrageenan.[3]

-

Signaling Pathways and Mechanism of Action

While direct mechanistic studies on this compound are limited, the anti-inflammatory effects of other triterpenes from shea butter, particularly lupeol, have been investigated, providing insights into the potential pathways that this compound may modulate.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-12) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Studies on lupeol have shown that it can suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[9] This leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.[9] It is plausible that this compound shares this mechanism of action, thereby exerting its anti-inflammatory effects.

References

- 1. hyomen.org [hyomen.org]

- 2. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Chemopreventive Effects of Triterpene Cinnamates and Acetates from Shea Fat [jstage.jst.go.jp]

- 4. chopsaver.com [chopsaver.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

A Technical Guide to the In Vitro Anti-Tumor Activity of Butyrospermol Analogs and Related Compounds

Disclaimer: As of the latest literature review, specific data concerning the in vitro anti-tumor activity of butyrospermol is not available. This guide, therefore, focuses on the anti-tumor activities of structurally and functionally related compounds, namely butyrolactones and butyrates, to provide a relevant and informative resource for researchers, scientists, and drug development professionals. The methodologies and potential mechanisms of action described herein are based on studies of these analogous compounds and serve as a foundational guide for potential future investigations into this compound.

Introduction

The search for novel anti-cancer agents has led to the investigation of a wide array of natural and synthetic compounds. Among these, molecules containing butyrolactone and butyrate moieties have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines in vitro. These compounds represent a promising area of research for the development of new cancer therapeutics. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of selected this compound-related compounds, detailing their cytotoxic effects, the experimental protocols used for their evaluation, and the potential signaling pathways involved in their mechanism of action.

Quantitative Data on Cytotoxic Activity

The cytotoxic activity of butyrolactone and butyrate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] |

| Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [1] | |

| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | [2][3][4] |

| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | [2][3][4] |

| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM | [5] |

| HL-60 | Leukemia | 32.4 µM | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-tumor activity of this compound-related compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., T47D, non-small-cell lung cancer lines) and a normal cell line (e.g., Vero) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pinostrobin butyrate) dissolved in a suitable solvent like DMSO and incubated for a further 24 hours.[2]

-

MTT Addition: After the treatment period, 100 µL of 0.05% MTT solution in phosphate-buffered saline (PBS) is added to each well.[2]

-

Incubation: The plates are incubated for 3 hours to allow for the formation of formazan crystals by viable cells.[2]

-

Solubilization: The reaction is stopped by adding a solubilizing agent, such as 10% sodium dodecyl sulfate (SDS) in 0.01N HCl, to dissolve the formazan crystals.[2]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2][3][4][7]

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[8][9]

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[1]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Untreated cells are used as a negative control.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

Caption: General workflow for in vitro anti-tumor activity assessment.

Cdc2 Kinase-Mediated Apoptosis Pathway

Butyrolactone I has been identified as an inhibitor of cdc2 kinase (also known as Cdk1), which can lead to cell cycle arrest and apoptosis.[1][10][11][12] The deregulation of cdc2 kinase activity can trigger the apoptotic machinery.[11]

Caption: Simplified pathway of Cdc2 kinase inhibition leading to apoptosis.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.unair.ac.id [scholar.unair.ac.id]

- 5. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deregulation of Cdc2 kinase induces caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cdc2 and Cdk2 play critical roles in low dose doxorubicin-induced cell death through mitotic catastrophe but not in high dose doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Butyrospermol in the Unsaponifiable Fraction of Shea Butter

This technical guide provides a comprehensive overview of this compound, a key triterpene alcohol found in the unsaponifiable fraction of shea butter (Vitellaria paradoxa). It details its quantitative presence, biological activities, and potential for drug development, along with relevant experimental methodologies and pathway visualizations.

Introduction to this compound and Shea Butter's Unsaponifiable Fraction

This compound is a tetracyclic triterpene alcohol belonging to the euphane (lanostane) series.[1] It is a significant constituent of the unsaponifiable fraction of shea butter, which is the portion of the fat that does not hydrolyze (saponify) when treated with an alkali. This fraction, typically comprising 2-12% of shea butter, is rich in bioactive compounds, including triterpene alcohols, sterols, tocopherols, and phenolic compounds.[2][3] The high concentration of these unsaponifiables, particularly triterpenes like this compound, contributes to shea butter's recognized therapeutic properties, such as its anti-inflammatory and antioxidant effects.[4][5]

Quantitative Analysis of this compound

The concentration of this compound and other triterpenes can vary based on the geographic origin and processing methods of the shea butter. However, studies have established typical ranges for these components. This compound is present both as a free alcohol and as fatty acid or cinnamic acid esters.

Table 1: Composition of Triterpenes in Shea Butter

| Component Category | Component Name | Mean Percentage of Total Triterpene Esters | Mean Percentage of Total Triterpene Alcohols |

| Triterpene Esters | α-amyrin cinnamate | 29.3% | N/A |

| This compound cinnamate | 14.8% | N/A | |

| α-amyrin acetate | 14.1% | N/A | |

| lupeol cinnamate | 9.0% | N/A | |

| β-amyrin cinnamate | 7.6% | N/A | |

| lupeol acetate | 7.2% | N/A | |

| This compound acetate | 5.8% | N/A | |

| β-amyrin acetate | 4.9% | N/A | |

| Triterpene Alcohols | α-amyrin | Not specified | Major Component |

| β-amyrin | Not specified | Major Component | |

| lupeol | Not specified | Major Component | |

| This compound | Not specified | Major Component |

Data compiled from analyses of multiple shea butter samples. The total triterpene alcohol content in the unsaponifiable lipids ranges from 22-72%.[2][3][6]

Biological Activities and Therapeutic Potential

This compound has demonstrated several biological activities that are of significant interest to the pharmaceutical and cosmetic industries.

-

Anti-inflammatory Activity : Triterpenes, including this compound, are known to possess anti-inflammatory properties.[4] The mechanism is believed to involve the modulation of key inflammatory pathways. Phytochemicals can influence the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and modulate the expression of inflammatory genes.[7] While the specific pathway for this compound is not fully elucidated in the provided results, the general mechanism for related compounds involves the inhibition of signaling cascades like NF-κB.[8][9]

-

Antitumor Activity : this compound has been noted for its potential antitumor activities, although detailed mechanistic studies are still emerging.[10]

-

UV Protection : The triterpene fraction of shea butter, which includes this compound and its esters, contributes to UV absorption, suggesting a potential role in sun care formulations.[4]

The presence of these activities positions this compound as a valuable natural product for drug discovery and development, particularly in the areas of inflammatory diseases and oncology.[11][12]

Experimental Protocols

Extraction of Unsaponifiable Fraction and Isolation of this compound

A standard workflow for obtaining this compound from shea butter involves saponification of the fat, extraction of the unsaponifiables, and subsequent chromatographic separation.

Protocol: Saponification and Extraction

-

Saponification : Weigh a sample of shea butter (e.g., 2.5 g) into a flask. Add a solution of potassium hydroxide (0.1 N) in a 1:1 (v:v) mixture of neutralized ethanol and diethyl ether.[13]

-

Reflux : Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete saponification of the triglycerides.

-

Extraction : After cooling, transfer the mixture to a separatory funnel. Add distilled water and an organic solvent (e.g., diethyl ether or hexane) to partition the phases.

-

Washing : The organic layer, containing the unsaponifiable matter, is washed successively with distilled water, a dilute alkali solution, and again with water until the washings are neutral.

-

Drying and Evaporation : The washed organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the unsaponifiable fraction.

Protocol: Isolation by Chromatography

-

Column Chromatography : The crude unsaponifiable fraction is subjected to column chromatography on silica gel or alumina.

-

Elution : A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the different components.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification : Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative HPLC to obtain pure this compound.

The following diagram illustrates the general workflow for this process.

Caption: Workflow for this compound Isolation and Analysis.

Quantification by Gas Chromatography (GC)

Protocol: GC Analysis of Triterpene Alcohols

-

Sample Preparation : The unsaponifiable fraction is derivatized (e.g., silylated) to increase the volatility of the triterpene alcohols.

-

GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for sterol analysis (e.g., DB-5ms) is used.

-

Operating Conditions :

-

Injector Temperature : 280-300°C.

-

Oven Program : A temperature gradient is programmed, for example, starting at 180°C and ramping up to 300°C to allow for the separation of different triterpenes.

-

Carrier Gas : Helium or Hydrogen.

-

Detector Temperature : 300-320°C.

-

-

Quantification : Peaks are identified by comparing their retention times with those of authentic standards. Quantification is performed using an internal standard method.

Signaling Pathway Modulation

The anti-inflammatory effects of many natural products, particularly terpenoids, are often attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is under investigation, a plausible mechanism involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.

The diagram below illustrates this proposed anti-inflammatory mechanism.

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.

Implications for Drug Development

This compound represents a promising natural product scaffold for drug development.[14][15] Its established anti-inflammatory and potential antitumor activities make it a candidate for further investigation. Key considerations for its development include:

-

Lead Optimization : Semisynthetic modifications of the this compound structure could be explored to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies : Detailed cellular and molecular studies are required to fully elucidate the specific protein targets and signaling pathways modulated by this compound.

-

Bioavailability and Formulation : As a lipophilic molecule, formulation strategies may be necessary to improve its bioavailability for systemic therapeutic applications.

The natural origin and safety profile of shea butter derivatives provide a strong foundation for the development of new therapeutic agents based on the this compound chemical structure.[2][16]

References

- 1. This compound | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. fumben.com [fumben.com]

- 4. uk.typology.com [uk.typology.com]

- 5. Unsaponifiables of Shea Butter | Butyrospermum Parkii Butter Unsaponifiables | Cosmetic Ingredients Guide [ci.guide]

- 6. cir-safety.org [cir-safety.org]

- 7. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. This compound | TargetMol [targetmol.com]

- 11. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural product and natural product derived drugs in clinical trials - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Optimization of Shea (Vitellaria paradoxa) butter quality using screw expeller extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. cir-safety.org [cir-safety.org]

Butyrospermol: A Deep Dive into its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrospermol is a tetracyclic triterpene alcohol found predominantly in the unsaponifiable fraction of shea butter, derived from the nuts of the Butyrospermum parkii (shea) tree. Triterpenes are a large and diverse class of naturally occurring compounds synthesized from isoprene units, and they play crucial roles in plant defense, structural integrity, and potentially as signaling molecules. While the complete metabolic picture of this compound is still emerging, this technical guide synthesizes the current understanding of its biosynthesis, its likely role in plant metabolism, and the methodologies used for its study. This document is intended to be a comprehensive resource for researchers in plant biology, natural product chemistry, and drug discovery.

This compound Biosynthesis

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, originating from acetyl-CoA. The initial steps are well-established and involve the mevalonate (MVA) pathway to produce the five-carbon building block, isopentenyl pyrophosphate (IPP).

1. Mevalonate (MVA) Pathway:

The MVA pathway, occurring in the cytoplasm, converts acetyl-CoA into IPP through a series of enzymatic reactions. IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal precursors for all isoprenoids.

2. Squalene and 2,3-Oxidosqualene Formation:

IPP and DMAPP are sequentially condensed to form the 30-carbon molecule, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This molecule is a critical branch point for the synthesis of various triterpenoids.

3. Cyclization to Cycloartenol:

In plants, 2,3-oxidosqualene is primarily cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol. This marks the first committed step in the biosynthesis of phytosterols and many triterpenoids. While a parallel pathway involving lanosterol synthase exists in plants, the cycloartenol pathway is predominant.

4. Putative Pathway from Cycloartenol to this compound:

The specific enzymatic steps leading from cycloartenol to this compound have not been fully elucidated. However, based on the structures of related triterpenes, a putative pathway can be proposed. This likely involves a series of modifications including demethylations, rearrangements, and hydroxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes. This compound belongs to the euphane/tirucallane family of triterpenes, which are characterized by a specific stereochemistry at several of their chiral centers. The formation of this characteristic skeleton from cycloartenol would require specific isomerases and synthases. The identification and characterization of these enzymes, potentially a "this compound synthase," remains a key area for future research.

A putative biosynthetic pathway for this compound in plants.

Role in Plant Metabolism

A specific signaling pathway for this compound in plants has not been identified. However, based on the known functions of triterpenes, its role can be inferred in several key areas:

-

Plant Defense: Triterpenes are well-documented as defense compounds against herbivores and pathogens. Their amphipathic nature allows them to interact with and disrupt cell membranes of invading organisms. This compound, as a component of the seed, may contribute to the protection of the embryo from microbial attack.

-

Membrane Structure and Function: Triterpenes can intercalate into lipid bilayers, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. This can be particularly important in modulating the plant's response to abiotic stresses such as temperature fluctuations.[1]

-

Stress Response: The anti-inflammatory properties of this compound observed in mammalian systems may have parallels in the plant's response to stress.[2] Inflammation-like responses in plants are triggered by wounding and pathogen attack. Triterpenes could potentially modulate these responses by interacting with key signaling components in the cell membrane.

Potential role of this compound in modulating plant stress responses.

Quantitative Data

This compound is a significant component of the triterpene fraction of shea butter. The composition can vary depending on the geographical origin of the shea nuts.[3][4][5]

| Triterpene Alcohol | Average Composition (%) in Triterpene Ester Fraction of Shea Butter |

| α-Amyrin | 29.3 |

| This compound | 14.8 |

| α-Amyrin acetate | 14.1 |

| Lupeol cinnamate | 9.0 |

| β-Amyrin cinnamate | 7.6 |

| Lupeol acetate | 7.2 |

| This compound acetate | 5.8 |

| β-Amyrin acetate | 4.9 |

| Data adapted from Akihisa et al. (2010).[5] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Material (e.g., Shea Kernels)

This protocol outlines a general procedure for the extraction and quantification of this compound.

1. Sample Preparation:

-

Grind dried plant material (e.g., shea kernels) to a fine powder.

-

Defat the powder using a non-polar solvent like n-hexane if the material is rich in lipids.

2. Extraction:

-

Perform a Soxhlet extraction or maceration with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract the triterpenes.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

3. Saponification (to hydrolyze triterpene esters):

-

Dissolve the crude extract in a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 1-2 hours.

-

Extract the unsaponifiable matter (containing free triterpene alcohols) with a non-polar solvent like diethyl ether or hexane.

-

Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the unsaponifiable fraction.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).

-

Standard: Use a purified this compound standard for calibration and quantification.

A general experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a significant triterpene with a likely important, yet not fully understood, role in plant metabolism, particularly in defense and stress response. While its biosynthetic pathway from cycloartenol is yet to be fully elucidated, the general framework for its formation is in place. Future research should focus on identifying the specific enzymes involved in the later stages of its biosynthesis, which could open avenues for metabolic engineering to enhance its production. Furthermore, detailed studies on its specific interactions within the plant cell and its role in signaling pathways will provide a more complete picture of its function and its potential for applications in agriculture and medicine. The anti-inflammatory properties of this compound also warrant further investigation for potential drug development.

References

- 1. Low butyrate concentrations exert anti-inflammatory and high concentrations exert pro-inflammatory effects on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyomen.org [hyomen.org]

- 3. Regional variation in shea butter lipid and triterpene composition in four African countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triacylglycerol and triterpene ester composition of shea nuts from seven African countries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Butyrospermol Derivatives and Related Triterpenes for Drug Development Professionals

Introduction

Triterpenes are a vast and structurally diverse class of natural products derived from a C30 isoprenoid precursor, squalene.[1] These compounds are abundant in the plant kingdom and have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2] Among these, this compound, a euphane-type triterpene, and its related compounds are prominent constituents of shea butter, the fat extracted from the nuts of the African shea tree (Vitellaria paradoxa).[3][4]

This technical guide provides a comprehensive overview of this compound, its key derivatives (acetates and cinnamates), and structurally related triterpenes such as α-amyrin, β-amyrin, and lupeol. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into their biological activities, quantitative data, experimental protocols for their isolation and evaluation, and the signaling pathways they modulate.

Chemical Structures

This compound is a tetracyclic triterpene alcohol. Its derivatives, commonly found in shea fat, are typically esters formed at the C-3 hydroxyl group. The most studied of these are the acetate and cinnamate esters. These esters, along with those of other co-occurring triterpenes like lupeol, α-amyrin, and β-amyrin, constitute the primary bioactive components of the non-glyceridic fraction of shea butter.[3][4]

Biological Activities and Mechanisms of Action

This compound derivatives and related triterpenes exhibit significant anti-inflammatory and chemopreventive effects.

Anti-inflammatory Activity

Triterpene esters from shea fat have demonstrated potent anti-inflammatory properties.[3][4] Studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice have shown that this compound acetate and cinnamate, alongside derivatives of α-amyrin, β-amyrin, and lupeol, can markedly reduce edema.[4] The mechanism is believed to involve the inhibition of inflammatory cascades. Triterpenes are known to modulate various inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses.[5]

Anti-cancer and Chemopreventive Activity

The chemopreventive potential of these compounds has been evaluated through their ability to inhibit tumor promotion.[4] A primary screening method involves assessing their inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters like TPA.[4] this compound derivatives and related triterpene esters have shown moderate inhibitory effects in this assay.[4] Furthermore, lupeol cinnamate, a related triterpene ester, exhibited a significant inhibitory effect on skin tumor promotion in a two-stage in vivo carcinogenesis test in mice, suggesting a potent anti-tumor promoting capability.[4] The anticancer potential of triterpenes is often linked to their ability to act on various molecular targets, including those involved in cell proliferation, apoptosis, and angiogenesis.[6][7]

Quantitative Data: Biological Activity

The following table summarizes the quantitative data for the anti-inflammatory activity of this compound derivatives and related triterpene esters isolated from shea fat.

| Compound | Triterpene Core | Derivative | Anti-inflammatory Activity (ID₅₀, µmol/ear)[4] |

| 1a | α-Amyrin | Acetate | 0.30 |

| 2a | β-Amyrin | Acetate | 0.75 |

| 3a | Lupeol | Acetate | 0.21 |

| 4a | This compound | Acetate | 0.32 |

| 1c | α-Amyrin | Cinnamate | 0.21 |

| 2c | β-Amyrin | Cinnamate | 0.35 |

| 3c | Lupeol | Cinnamate | 0.15 |

| 4c | This compound | Cinnamate | 0.24 |

ID₅₀: 50% inhibitory dose against TPA-induced inflammation in mice.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of natural products. The following sections outline key experimental protocols for the study of this compound and related triterpenes.

Extraction and Isolation of Triterpene Esters

This protocol describes a general method for extracting and isolating triterpene esters from natural sources like shea nuts or the fruits of Xylocarpus granatum.[4][8]

-

Extraction: The dried and powdered source material (e.g., kernels of shea nuts) is subjected to extraction with a non-polar solvent such as n-hexane or hot 95% ethanol.[4][8] This can be performed using methods like Soxhlet extraction or maceration.[9]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude fat or extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel.

-

Elution: A solvent gradient is used for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled.[10] Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.[11]

Characterization and Analysis

Structural elucidation and quantification of the isolated compounds are performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[8]

-

High-Performance Thin Layer Chromatography (HPTLC): HPTLC is employed for the qualitative and quantitative analysis of triterpenes in extracts.[13] Derivatization with reagents like anisaldehyde-sulfuric acid, which imparts a specific color to triterpenoids, allows for their detection and quantification via densitometric scanning.[13]

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This is a standard model to evaluate the topical anti-inflammatory activity of compounds.[4]

-

Animal Model: Male ICR mice are typically used.

-

Treatment Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.

-

Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of TPA in acetone is applied to both ears to induce inflammation.

-

Evaluation: After a set time (e.g., 4-6 hours), the mice are sacrificed, and circular biopsies are taken from both ears and weighed.

-

Calculation: The anti-inflammatory effect is expressed as the percentage of edema inhibition, calculated by comparing the weight difference between the right (treated) and left (control) ears. The ID₅₀ value is the dose at which the compound inhibits inflammation by 50%.

In Vitro Chemoprevention Assay: Inhibition of EBV-EA Activation

This assay serves as a primary screen for potential anti-tumor promoting agents.[4]

-

Cell Line: Raji cells (a human B-lymphoblastoid cell line derived from Burkitt's lymphoma) are used, which carry the Epstein-Barr virus genome.

-

Cell Culture: The cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Induction of EBV-EA: The cells are treated with a tumor promoter (e.g., TPA) to induce the EBV early antigen. The test compound is added simultaneously.

-

Incubation: The cell suspension is incubated at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 48 hours).

-